gibberellin A4 methyl ester

概要

説明

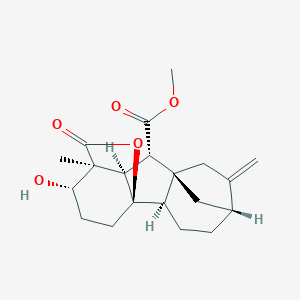

Gibberellin A4 methyl ester (GA4-Me) is a methylated derivative of gibberellin A4 (GA4), a diterpenoid plant hormone critical for regulating growth and developmental processes, including stem elongation, seed germination, and flowering. GA4-Me is synthesized via esterification of the carboxyl group at the C-6 position of GA4, enhancing its stability and bioavailability in biological systems . This compound is structurally characterized by a gibbane skeleton with hydroxyl groups at C-3 and C-13, and a methyl ester moiety at C-6 (Figure 1) . Its molecular formula is $ C{20}H{28}O_5 $, with a molecular weight of 348.44 g/mol .

GA4-Me is utilized in agricultural research to study gibberellin signaling pathways and as a precursor for synthesizing other bioactive gibberellin derivatives . Commercial availability is documented in specialized catalogs, such as Shanghai SCR-Biotech’s product listings, which highlight its use in plant physiology studies .

準備方法

Synthetic Routes and Reaction Conditions

Gibberellin A4 methyl ester can be synthesized through the chemical conversion of gibberellin A13. This process involves oxidative decarboxylation of the C-10 carboxyl group using lead tetraacetate, followed by the formation of a C-4 to C-10 lactone . The resulting product is then treated with diazomethane to form the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound typically involves fermentation using the fungus Gibberella fujikuroi. This method leverages the natural ability of the fungus to produce gibberellins as secondary metabolites. The fermentation process is optimized using various parameters, including the type and concentration of vegetable oils and precursors, to enhance the yield of gibberellin A4 .

化学反応の分析

Types of Reactions

Gibberellin A4 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as lead tetraacetate are used to convert gibberellin A13 to gibberellin A4.

Reduction: Sodium borohydride is often used to reduce specific functional groups in the compound.

Substitution: Diazomethane is used to introduce the methyl ester group into the molecule.

Major Products Formed

The major product formed from these reactions is this compound itself, which is a bioactive form of gibberellin with enhanced stability and solubility compared to its parent compound .

科学的研究の応用

Plant Growth Regulation

Gibberellin A4 methyl ester is primarily recognized for its role in promoting plant growth. It influences several physiological processes:

- Cell Elongation and Division : Gibberellins, including this compound, are crucial for cell elongation and division in plants. They facilitate processes such as seed germination and flowering, particularly in long-day plants .

- Tissue Culture : In tissue culture applications, this compound is used to enhance the growth of plant tissues and improve the efficiency of propagation techniques. It has been shown to control flowering in strawberries for off-season cropping .

Disease Management

This compound has been implicated in the management of certain plant diseases:

- Pathogen Interaction : Research indicates that gibberellin A4 produced by the fungus Sphaceloma manihoticola, which causes cassava superelongation disease, plays a role in the disease's symptoms. The hormone induces significant internode elongation in infected plants, suggesting a hormonal mechanism behind the disease .

- Bioassays for Pathogenicity : The biological activity of gibberellin A4 can be assessed through bioassays using lettuce seedlings, where increased hypocotyl elongation indicates its presence and activity .

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound:

- Anti-inflammatory Properties : Gibberellins have demonstrated anti-inflammatory activities. For instance, gibberellin A4 can induce specific proteins that may mitigate inflammation in human bronchial epithelial cells . This suggests potential applications in treating inflammatory diseases.

- Cancer Research : Some derivatives of gibberellins exhibit anticancer properties. For example, a related compound showed significant antitumor activity across various human tumor cell lines . This highlights the need for further research into gibberellin derivatives as potential cancer therapies.

Structural Insights

Understanding the molecular structure of this compound aids in elucidating its functional properties:

- Crystal Structure Analysis : X-ray crystallography has provided insights into the molecular arrangement of this compound, revealing structural features that may influence its biological activity . Such studies are crucial for designing more effective derivatives.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Strawberry Cultivation

In a controlled study, this compound was applied to strawberry plants to manipulate flowering times. Results indicated that treated plants exhibited earlier flowering compared to untreated controls, demonstrating its effectiveness in altering phenological traits for off-season production.

Case Study 2: Cassava Superelongation Disease

Research conducted on cassava plants infected with Sphaceloma manihoticola revealed that treatment with purified gibberellin A4 resulted in symptoms similar to those observed during natural infections. This study provided insights into the hormonal role of gibberellins in plant-pathogen interactions.

作用機序

Gibberellin A4 methyl ester exerts its effects by binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. The primary molecular targets are the DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to this compound, the DELLA proteins are degraded, allowing the activation of downstream genes involved in plant growth and development .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between GA4-Me and structurally related gibberellin methyl esters:

Metabolic and Stability Profiles

- GA4-Me vs. GA4 : Methylation at C-6 reduces susceptibility to enzymatic degradation, increasing its half-life in plant tissues . GA4-Me is hydrolyzed to GA4 by esterases in vivo, releasing the active form .

- GA4-Me vs. GA9-Me : GA9-Me lacks the C-3 hydroxyl group, rendering it inactive in most bioassays. It is primarily a metabolite in GA4 degradation pathways .

- GA4-Me vs. GA7-Me : The C-1,2 double bond in GA7-Me alters receptor binding affinity, resulting in lower potency in stem elongation assays .

Role in Plant Development

GA4-Me induces vegetative growth in Arabidopsis and rice, with 1 µmol/L treatments increasing stem height by 40–60% compared to controls . Its glucosyl ester derivative (GA4-glucosyl ester) is a storage form in Lysobacter enzymogenes, indicating evolutionary conservation of esterification for hormone regulation .

Agricultural Relevance

GA4-Me is a key component in commercial plant growth regulators, particularly in crops requiring controlled elongation (e.g., cereals). Field trials demonstrate a 15–20% yield increase in wheat treated with GA4-Me .

Limitations

生物活性

Gibberellin A4 methyl ester (MeGA4) is a derivative of gibberellin A4, a plant hormone known for its role in promoting growth and development in plants. This article explores the biological activity of MeGA4, focusing on its effects on plant physiology, biosynthesis pathways, and potential applications in agriculture. The synthesis, structural characteristics, and bioactivity of MeGA4 are also discussed based on diverse research findings.

Chemical Structure

The molecular structure of this compound has been characterized through X-ray crystallography, revealing significant features such as a flattened ring A and specific crowding around carbon atoms C(7), C(15), and C(18) . These structural properties influence its biological activity.

Synthesis Methods

MeGA4 can be synthesized from gibberellin A4 through various chemical methods. Notably, enzymatic total synthesis has been explored, emphasizing the conversion of precursors into biologically active gibberellins .

Gibberellins, including MeGA4, function by promoting cell elongation and division. They achieve this by degrading DELLA proteins, which are growth repressors in plants . The action of gibberellins is mediated through specific receptors that trigger downstream signaling pathways leading to enhanced growth.

Effects on Plant Growth

Research indicates that MeGA4 significantly influences plant growth parameters:

- Shoot Elongation : MeGA4 has been shown to promote shoot elongation in various plant species. For instance, studies demonstrated that treatment with MeGA4 resulted in increased internode lengths in cassava plants, comparable to those treated with other gibberellins .

- Seed Germination : Gibberellins are crucial for breaking dormancy in seeds. MeGA4 enhances germination rates by stimulating enzymatic activities that mobilize stored nutrients .

Comparative Bioactivity

A comparative analysis of the biological activity of MeGA4 with other gibberellins shows that while it is effective, its potency may vary depending on the species and developmental stage of the plant. For example, in cucumber hypocotyl assays, MeGA4 exhibited activity approximately one-thirtieth that of GA4 .

Application in Agriculture

- Cassava Growth Enhancement : A study highlighted that cassava plants treated with MeGA4 exhibited significant increases in height and biomass compared to untreated controls. This suggests potential applications for enhancing crop yields .

- Dwarf Plant Rescue : In experiments with dwarf rice varieties, application of MeGA4 resulted in growth increases up to three times compared to controls, demonstrating its effectiveness in promoting growth where natural gibberellin levels are insufficient .

Biosynthetic Pathways

The biosynthetic pathway for gibberellins involves multiple steps catalyzed by specific enzymes. In plants like Gibberella fujikuroi, GA4 is an intermediate product that does not accumulate significantly but plays a critical role in the overall gibberellin biosynthesis pathway .

Data Summary

| Parameter | Gibberellin A4 | This compound (MeGA4) |

|---|---|---|

| Molecular Weight | 346 g/mol | 360 g/mol |

| Biological Activity | High | Moderate (species-dependent) |

| Key Effects | Promotes elongation | Similar effects with lower potency |

| Application | Crop yield enhancement | Effective for dwarf varieties |

Q & A

Basic Research Questions

Q. How is gibberellin A4 methyl ester (GA4-ME) identified and quantified in plant tissues using modern analytical techniques?

- Methodological Answer : GA4-ME is typically quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Deuterated analogs (e.g., [D2]GA4-ME, as in ) are used as internal standards to correct for matrix effects. Sample preparation involves extraction with methanol/water, purification via solid-phase extraction (C18 columns), and derivatization (e.g., methyl esterification) to enhance ionization efficiency. Calibration curves spanning 0.1–100 ng/mL ensure sensitivity, with detection limits <0.05 ng/g fresh weight in plant tissues .

Q. What experimental controls are critical when studying GA4-ME’s role in plant growth regulation?

- Methodological Answer : Include (i) negative controls (GA-deficient mutants or plants treated with gibberellin biosynthesis inhibitors like paclobutrazol), (ii) positive controls (wild-type plants treated with bioactive GA3), and (iii) solvent controls (e.g., mock treatments with methanol). Quantify endogenous GA4-ME levels alongside exogenous applications to distinguish dose-dependent effects. Validate results using genetic mutants (e.g., ga1 or gid1 mutants) to confirm specificity .

Q. How can researchers ensure reproducibility in GA4-ME synthesis protocols?

- Methodological Answer : Follow strict reporting guidelines ():

- Document reaction conditions (temperature, solvent purity, catalyst concentration).

- Use high-resolution NMR (¹H, ¹³C) and HRMS to verify intermediate and final product structures.

- For esterification, monitor methyl ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and confirm regioselectivity using NOESY experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl ester vs. glucosyl ester) affect GA4’s bioactivity and stability?

- Bioassays: Rice seedling elongation assays to measure growth promotion.

- Stability studies: Incubate compounds in plant apoplastic fluid (pH 5.5) and quantify degradation via LC-MS. GA4-ME shows higher membrane permeability but lower hydrolytic stability than glucosyl esters, requiring encapsulation in liposomes for sustained delivery .

Q. What strategies resolve contradictions in GA4-ME’s reported antagonistic vs. synergistic interactions with other phytohormones?

- Methodological Answer : Apply factorial experimental designs (e.g., 2x2 ANOVA) to test interactions with auxins or abscisic acid. Use transcriptomics (RNA-seq) to identify overlapping vs. unique gene regulatory networks. For example, GA4-ME upregulates EXPANSIN genes in synergism with auxin but antagonizes ABA-responsive NCED3 via DELLA protein degradation .

Q. How can heterologous expression systems optimize GA4-ME production for functional studies?

- Methodological Answer : Engineer Saccharomyces cerevisiae or E. coli with GA4 biosynthetic genes (e.g., GA20ox, GA3ox from pumpkin; ). Use inducible promoters (e.g., GAL1 or T7) and codon-optimize plant genes for microbial hosts. Monitor yields via LC-MS and optimize fermentation conditions (pH, oxygenation) to achieve titers >50 mg/L .

Q. Data Analysis & Reporting

Q. How should researchers handle conflicting data on GA4-ME’s environmental persistence?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines (). Stratify studies by soil type (e.g., sandy vs. clay) and microbial activity (measured via qPCR of 16S rRNA). Apply mixed-effects models to account for variability, reporting half-life (t½) with 95% confidence intervals. Discrepancies often arise from differences in organic matter content and microbial consortia .

Q. What statistical frameworks are appropriate for dose-response modeling of GA4-ME in plant systems?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to fit dose-response curves. Parameters like EC₅₀ (effective concentration for 50% response) and Hill slope should be reported with bootstrap-calculated confidence intervals. Validate models via Akaike Information Criterion (AIC) comparisons .

特性

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。